molecular formula C9H7NO2S2 B2416015 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 863669-69-6

2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2416015
CAS No.: 863669-69-6
M. Wt: 225.28
InChI Key: SRJPLNCSOGDLEC-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both thiophene and thiazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Mechanism of Action

Mode of Action:

The mode of action involves the compound interacting with its targets. Given its structure, we can speculate on potential mechanisms:

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the condensation of thiophene-3-carboxaldehyde with thiosemicarbazide to form the thiazole ring, which is then followed by acylation to introduce the acetic acid group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thiophene-2-acetic acid
  • Thiophene-3-acetic acid
  • Thiazole-4-acetic acid

Comparison: 2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both thiophene and thiazole rings, which confer a combination of properties not found in simpler analogs. This dual-ring structure enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPLNCSOGDLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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